4-(Tert-pentyl)benzenesulfonamide
Description
4-(tert-Butyl)benzenesulfonamide (chemical formula: C₁₀H₁₅NO₂S; molecular weight: 213.30 g/mol) is a sulfonamide derivative characterized by a tert-butyl group (-C(CH₃)₃) attached to the para position of a benzene ring linked to a sulfonamide functional group (-SO₂NH₂) . Key physicochemical properties include an XLogP3 value of 2.1 (indicating moderate lipophilicity), hydrogen bond donor/acceptor counts of 1 and 3, respectively, and a topological polar surface area of 68.5 Ų . The compound is registered under multiple identifiers, including NSC-9911, UNII-3HBX5G8GUV, and MFCD00068599, reflecting its relevance in pharmaceutical and chemical research . Its structural simplicity and functional versatility make it a scaffold for synthesizing derivatives with tailored biological or chemical properties.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14) |
InChI Key |
ZYUXQYXCOANDDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-pentyl)benzenesulfonamide typically involves the sulfonylation of aniline derivatives. One common method is the reaction of 4-(tert-pentyl)aniline with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-pentyl)benzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Nucleophilic Substitution: Reagents such as alkyl halides and amines can be used to modify the sulfonamide group.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a potential anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(tert-pentyl)benzenesulfonamide involves the inhibition of specific enzymes or molecular targets. For example, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor microenvironment and inhibit cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of 4-(tert-butyl)benzenesulfonamide lies in its tert-butyl substituent, which influences steric bulk, lipophilicity, and stability. Below is a detailed comparison with structurally related sulfonamides and benzamide derivatives:
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Effects on Reactivity and Stability
- The tert-butyl group in 4-(tert-butyl)benzenesulfonamide enhances lipophilicity compared to simpler analogs like 4-methylbenzenesulfonamide (XLogP3: 1.5), improving membrane permeability in drug candidates . However, bulkier groups (e.g., trifluoromethoxy in ) further increase steric hindrance, reducing enzymatic degradation .
- Electron-withdrawing groups (e.g., -CF₃ in ) alter electronic distribution, enhancing reactivity in nucleophilic substitutions compared to tert-butyl derivatives .
Biological Activity
- Compounds with heterocyclic appendages (e.g., phthalazine in or thiazole in ) exhibit targeted bioactivity. For example, phthalazine derivatives show DNA intercalation, while thiazole-containing analogs demonstrate kinase inhibition .
- Sulfonamide derivatives with triazine rings (e.g., ) display broad-spectrum antimicrobial activity, whereas 4-(tert-butyl)benzenesulfonamide itself is more commonly a precursor for specialized agents .
Physicochemical Trade-offs Solubility: The morpholine-substituted diazenyl sulfonamide () has higher aqueous solubility (due to the morpholine ring) than tert-butyl analogs, making it preferable for intravenous formulations . Stability: tert-Butyl groups confer oxidative stability, as seen in comparisons with N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide, where the acetyl group increases susceptibility to hydrolysis .
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